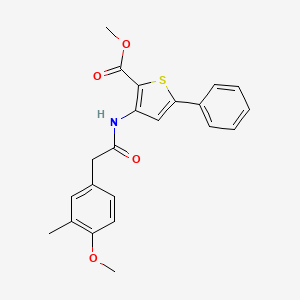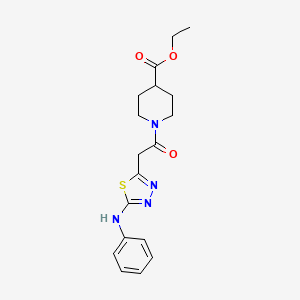
Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate is a complex organic compound characterized by its unique structural components. This compound, belonging to the thiadiazole class, is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of a phenylamino group and the thiadiazole moiety in its structure endows it with distinct chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate typically involves multiple steps. The process starts with the preparation of key intermediates, followed by their sequential reaction to form the final compound. The reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity. Key reagents often include ethyl chloroformate, piperidine, and thiadiazole derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to enhance efficiency and reduce production costs. Advanced techniques like microwave-assisted synthesis and catalytic processes may also be employed to optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, altering the compound’s reactivity and stability.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, potentially modifying the pharmacophore.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, leading to derivatives with varied biological activities.
Common Reagents and Conditions
Typical reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated reagents for substitution. The conditions, such as solvent choice and reaction temperature, are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction might yield simpler amine derivatives.
Applications De Recherche Scientifique
Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate has a broad range of applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules, it is valuable in the study of reaction mechanisms and the development of new synthetic methods.
Biology: Its biological activities make it a candidate for studying enzyme inhibition, receptor binding, and cellular pathways.
Medicine: Due to its potential pharmacological properties, it is investigated for therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: It finds applications in the development of new materials, such as polymers with specific properties, or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The phenylamino and thiadiazole groups are crucial for binding to these targets, influencing biological pathways. This binding can lead to inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular processes, ultimately resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate can be compared with other thiadiazole derivatives, such as:
1-(2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate
1-(2-(5-Amino-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate
1-(2-(5-Chloro-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate
Highlighting Uniqueness
Compared to these compounds, this compound stands out due to the presence of the phenylamino group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s binding affinity, specificity, and overall biological activity, making it a distinct and valuable molecule for research and application.
By piecing together its unique synthesis, chemical reactivity, applications, and mechanism of action, this compound emerges as a fascinating subject for further exploration in various scientific domains.
Propriétés
IUPAC Name |
ethyl 1-[2-(5-anilino-1,3,4-thiadiazol-2-yl)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-2-25-17(24)13-8-10-22(11-9-13)16(23)12-15-20-21-18(26-15)19-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJCPLSNJYGHKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC2=NN=C(S2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
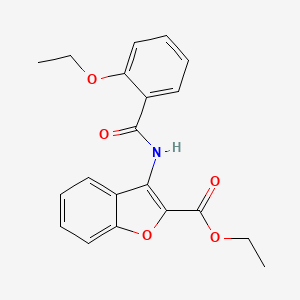
![[4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2888391.png)
![N-(3-chloro-2-methylphenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2888392.png)
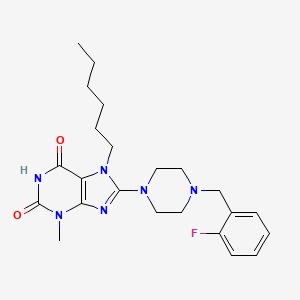
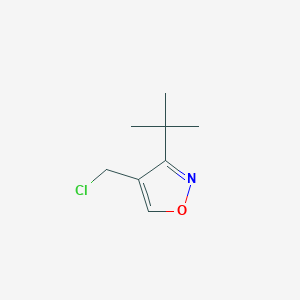
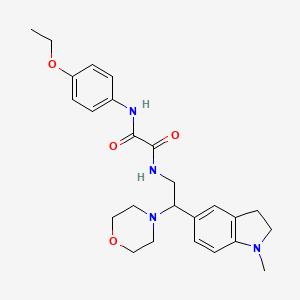
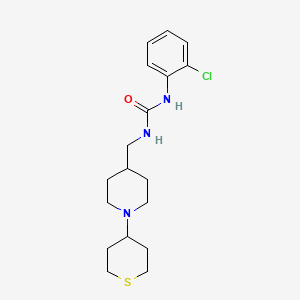
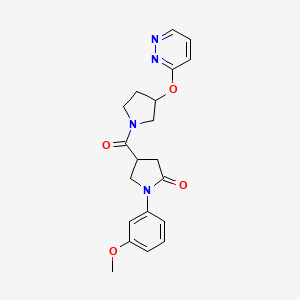
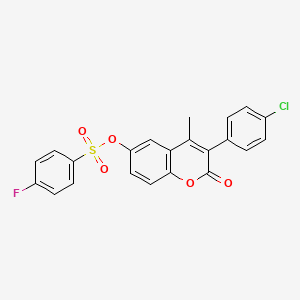
![7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2888406.png)
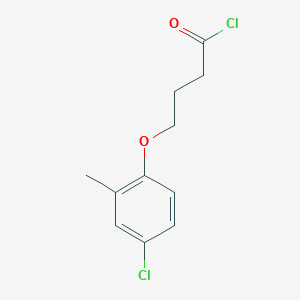
![3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2888410.png)
![3-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2888411.png)
